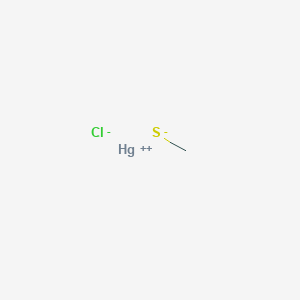
Mercury chloride methanethiolate (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury chloride methanethiolate (1/1/1) is a chemical compound that consists of mercury, chloride, and methanethiolate in a 1:1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercury chloride methanethiolate can be synthesized through the reaction of elemental mercury with methanethiol in the presence of a chloride source. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. One common method involves the use of mercury(II) chloride and methanethiol in an aqueous solution, resulting in the formation of mercury chloride methanethiolate.
Industrial Production Methods
Industrial production of mercury chloride methanethiolate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury chloride methanethiolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) chloride and other oxidation products.
Reduction: Reduction reactions can convert mercury chloride methanethiolate to elemental mercury and other reduced species.
Substitution: The methanethiolate group can be substituted with other ligands, leading to the formation of different mercury complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include mercury(II) chloride, elemental mercury, and various substituted mercury complexes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Mercury chloride methanethiolate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other mercury-containing compounds.
Biology: The compound is studied for its interactions with biological molecules, particularly thiol-containing proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a diagnostic tool and in the development of new therapeutic agents.
Industry: Mercury chloride methanethiolate is used in industrial processes, such as catalysis and material synthesis, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of mercury chloride methanethiolate involves its interaction with thiol groups in biological molecules. The compound can bind to cysteine residues in proteins, leading to the formation of stable mercury-thiolate complexes. This interaction can disrupt the normal function of proteins and enzymes, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mercury(II) chloride: A related compound with similar chemical properties but different reactivity and applications.
Mercury(II) methanethiolate: Another similar compound that shares some properties with mercury chloride methanethiolate but has distinct differences in its chemical behavior.
Uniqueness
Mercury chloride methanethiolate is unique due to its specific combination of mercury, chloride, and methanethiolate, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with thiol-containing molecules makes it particularly valuable in biological and medical research.
Eigenschaften
CAS-Nummer |
53356-94-8 |
|---|---|
Molekularformel |
CH3ClHgS |
Molekulargewicht |
283.15 g/mol |
IUPAC-Name |
mercury(2+);methanethiolate;chloride |
InChI |
InChI=1S/CH4S.ClH.Hg/c1-2;;/h2H,1H3;1H;/q;;+2/p-2 |
InChI-Schlüssel |
UJKLWMUIPDHPIO-UHFFFAOYSA-L |
Kanonische SMILES |
C[S-].[Cl-].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



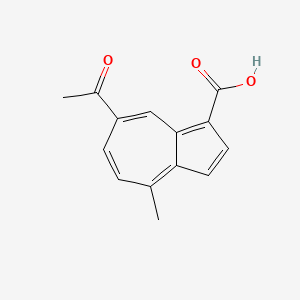


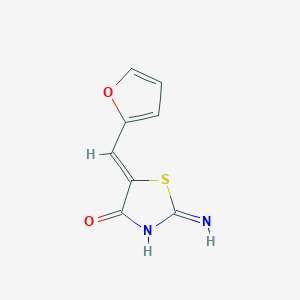
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
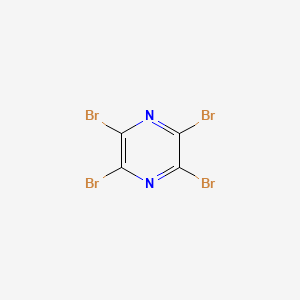
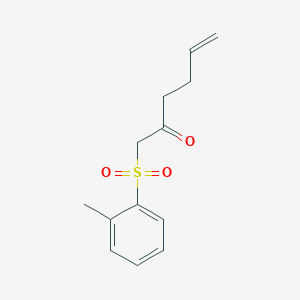
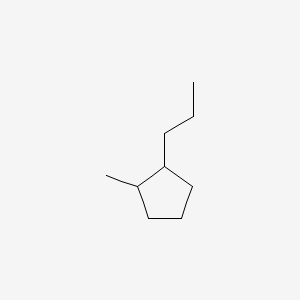
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)
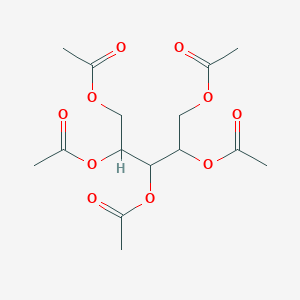
![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
